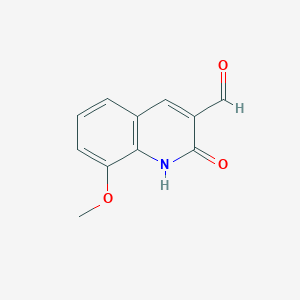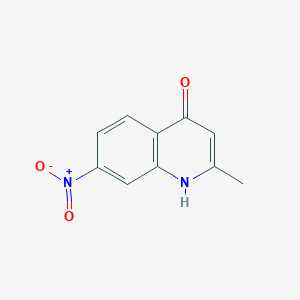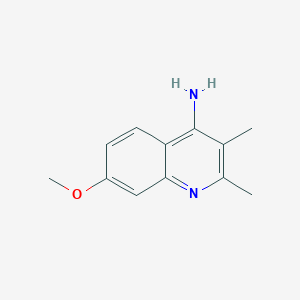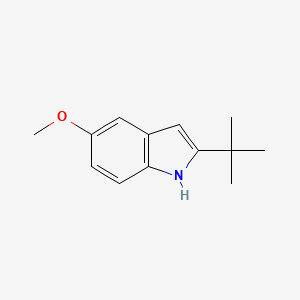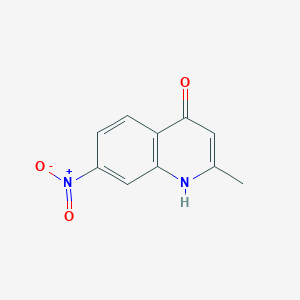![molecular formula C8H8ClN3O B11899465 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine core.
Métodos De Preparación
The synthesis of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-chloro-4-methoxy-5-methylpyrimidine with a suitable pyrrole derivative in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group at the 4-position can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex molecules with potential biological activity.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in various fields of scientific research:
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of potential anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in cell signaling pathways.
Chemical Biology: It is used as a probe to investigate the mechanisms of action of various biological processes and to identify potential therapeutic targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are critical for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound lacks the methoxy and methyl groups, which may result in different chemical reactivity and biological activity.
2-Methyl-5H-pyrrolo[3,2-d]pyrimidine:
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: The presence of a bromine atom instead of a methoxy group can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8ClN3O |
|---|---|
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
2-chloro-4-methoxy-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)7(13-2)11-8(9)10-5/h3-4H,1-2H3 |
Clave InChI |
HUPFYZCEEFYEJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C(=NC(=N2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)





![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)
